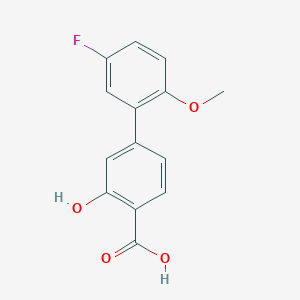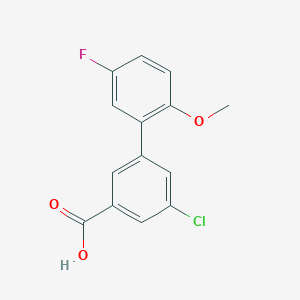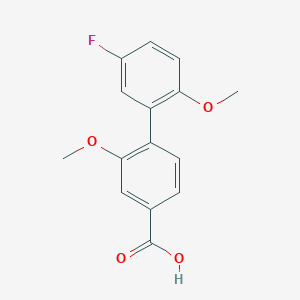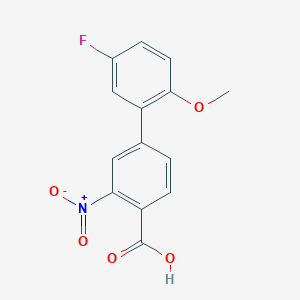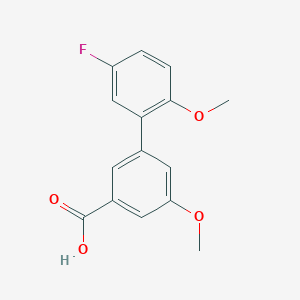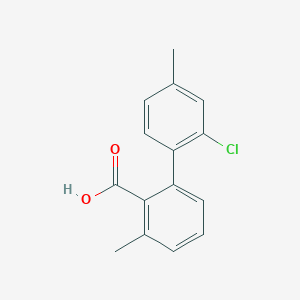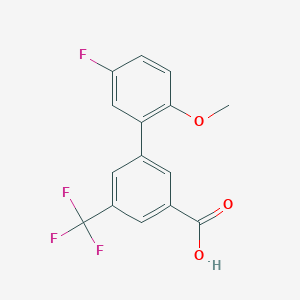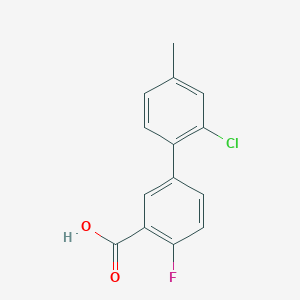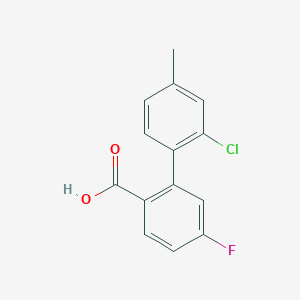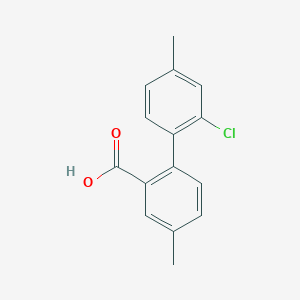
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid (CMPMA) is an organic compound with a wide range of applications in scientific research. It is a white to off-white crystalline solid that is soluble in water and various organic solvents. CMPMA has been used in a variety of biological and biochemical experiments due to its unique properties.
科学的研究の応用
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has been used to study the structure and function of proteins and enzymes. It has been used to study the binding of proteins and enzymes to small molecules, as well as the catalytic activity of enzymes. 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has also been used in studies of the structure and function of DNA and RNA. It has been used to study the binding of DNA and RNA to small molecules, as well as the regulation of gene expression. 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has also been used to study the structure and function of cell membranes.
作用機序
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. It can also bind to DNA and RNA through hydrogen bonding and electrostatic interactions. 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% can also interact with cell membranes through hydrophobic interactions.
Biochemical and Physiological Effects
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, and to inhibit the binding of certain proteins to small molecules. 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has also been shown to inhibit the binding of DNA and RNA to small molecules, as well as the regulation of gene expression.
実験室実験の利点と制限
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is stable and soluble in water and various organic solvents, making it easy to handle and store. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% has some limitations. It is not very soluble in non-polar solvents, making it difficult to use in certain experiments. Additionally, 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% is not very soluble in aqueous solutions, making it difficult to use in biological experiments.
将来の方向性
There are several potential future directions for 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% research. It could be used to study the structure and function of other proteins and enzymes, as well as the binding of other DNA and RNA to small molecules. It could also be used to study the structure and function of other cell membranes. Additionally, 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% could be used to study the effects of other small molecules on proteins and enzymes, as well as the effects of other small molecules on DNA and RNA. Finally, 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% could be used to study the effects of other small molecules on cell membranes.
合成法
2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95% can be synthesized from the reaction of 4-methylbenzoic acid and 2-chloro-4-methylphenol. The reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is carried out in a polar solvent, such as methanol or ethanol, at a temperature of around 80°C. The reaction proceeds through a nucleophilic substitution reaction, where the base acts as the nucleophile and the 2-chloro-4-methylphenol acts as the electrophile. The reaction yields the desired product, 2-(2-Chloro-4-methylphenyl)-5-methylbenzoic acid, 95%, as well as byproducts, such as water and sodium chloride.
特性
IUPAC Name |
2-(2-chloro-4-methylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXOWVWKHLFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690229 |
Source


|
| Record name | 2'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-04-2 |
Source


|
| Record name | 2'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

